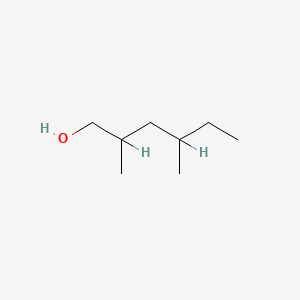

2,4-Dimethylhexan-1-OL

描述

Contextualization within the Field of Branched Aliphatic Alcohols

Branched aliphatic alcohols, such as 2,4-Dimethylhexan-1-ol, exhibit distinct physical and chemical properties compared to their linear counterparts. The branching in the carbon chain disrupts the regular packing of molecules, which generally leads to lower melting points and viscosities. rsc.org This characteristic is highly desirable for applications requiring fluidity at low temperatures, such as in lubricants and plasticizers. aocs.orgmarkwideresearch.com

Two major classes of commercially important branched alcohols are oxo-alcohols and Guerbet alcohols. Oxo-alcohols are produced through the hydroformylation of olefins, a process that adds a formyl group and hydrogen to a carbon-carbon double bond. taylorandfrancis.comfischer-tropsch.org Guerbet alcohols are formed by the self-condensation of primary alcohols at high temperatures in the presence of a catalyst. aocs.orgwikipedia.org While this compound is not a typical Guerbet alcohol (which are β-alkylated), its synthesis could potentially be achieved through variations of these established industrial processes. The properties of these C8 branched alcohols, such as their use as solvents, intermediates in the synthesis of surfactants, and in the formulation of coatings and inks, provide a framework for understanding the potential applications of this compound. exxonmobilchemical.comexxonmobilchemical.com

Historical Perspectives on the Development and Study of Hexanol Derivatives

The study of hexanol derivatives is intrinsically linked to the broader history of alcohol chemistry. The late 19th and early 20th centuries saw significant advancements in the understanding of alcohol reactions and synthesis. A pivotal moment in the history of branched alcohols was the discovery of the Guerbet reaction by Marcel Guerbet in the 1890s. aocs.orgscientificspectator.com This reaction demonstrated a method for dimerizing alcohols to produce higher molecular weight, branched alcohols. wikipedia.org

The development of the oxo process, also known as hydroformylation, in the 1930s by Otto Roelen, revolutionized the industrial production of aldehydes and, subsequently, branched alcohols. oxoplast.comoxoplast.com This process allowed for the large-scale synthesis of important branched-chain alcohols from petrochemical feedstocks. eastman.com The history of these synthetic methods provides a backdrop for the potential production routes of more complex branched hexanol derivatives like this compound.

Significance of Stereoisomerism in Branched Alcohols for Chemical Applications

A critical feature of this compound is the presence of two chiral centers at the second and fourth carbon atoms. This gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R).

The different spatial arrangements of the atoms in these stereoisomers can lead to significant variations in their physical, chemical, and biological properties. In many applications, particularly in the pharmaceutical and fragrance industries, only one specific stereoisomer may exhibit the desired activity or scent, while others may be inactive or even have undesirable effects. acs.org The synthesis of single, pure stereoisomers, known as stereoselective synthesis, is a major focus in modern organic chemistry. nih.govmdpi.com Methods for separating stereoisomers, such as chromatography on a chiral stationary phase or derivatization to form diastereomers with different physical properties, are also crucial. google.comdiva-portal.orgresearchgate.net The potential for distinct properties among the stereoisomers of this compound underscores the importance of stereochemistry in unlocking its full application potential.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Despite the rich chemistry of branched alcohols, a comprehensive review of the scientific literature reveals a significant knowledge gap concerning this compound. Specific research dedicated to its synthesis, the characterization of its individual stereoisomers, and the exploration of its potential applications is notably scarce. hmdb.ca Much of the available information is limited to entries in chemical databases and supplier catalogs, which provide basic physical properties but little in-depth scientific data. researchgate.netchemsrc.comnih.govsigmaaldrich.com

This lack of focused research presents both a challenge and an opportunity. The primary knowledge gap is the compound itself – its detailed physicochemical properties, the biological activities of its stereoisomers, and its performance in various applications remain largely unexplored. While inferences can be drawn from related C8 branched alcohols, direct experimental data is needed for a thorough understanding.

Future Trajectories for Academic Inquiry into the Compound

The existing knowledge gaps surrounding this compound pave the way for several promising avenues of future research. A key area for investigation would be the development of efficient and stereoselective synthetic routes to access all four of its stereoisomers in high purity. acs.org This would enable a systematic study of how the stereochemistry at each chiral center influences the molecule's properties.

Furthermore, detailed characterization of the physical and chemical properties of the individual stereoisomers and the racemic mixture is warranted. This could include studies on their solvency power, thermal stability, and surface activity, which are crucial for applications in materials science and as industrial intermediates. nih.gov Computational studies could also be employed to predict the properties of the different stereoisomers and guide experimental work. researchgate.net

Finally, exploring the potential applications of this compound and its derivatives is a critical future direction. Given the properties of other C8 branched alcohols, it could be investigated as a specialty solvent, a precursor for plasticizers, or as a component in fragrances and cosmetics. rsc.orgmarkwideresearch.com The biological activity of its stereoisomers could also be screened for potential pharmaceutical or agricultural applications. nih.gov The study of this under-researched molecule holds the promise of new scientific discoveries and potential technological advancements.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C8H18O | researchgate.netchemsrc.com |

| Molecular Weight | 130.23 g/mol | researchgate.netnih.gov |

| CAS Number | 3965-59-1 | researchgate.netchemsrc.com |

| Appearance | Liquid | sigmaaldrich.com |

| LogP | 2.051 | chemsrc.com |

| PSA | 20.23 Ų | chemsrc.com |

Table 2: Stereoisomers of this compound

| Stereoisomer | Chirality at C2 | Chirality at C4 |

| (2R,4R)-2,4-Dimethylhexan-1-ol | R | R |

| (2S,4S)-2,4-Dimethylhexan-1-ol | S | S |

| (2R,4S)-2,4-Dimethylhexan-1-ol | R | S |

| (2S,4R)-2,4-Dimethylhexan-1-ol | S | R |

Structure

3D Structure

属性

IUPAC Name |

2,4-dimethylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-7(2)5-8(3)6-9/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRBQWCGBCJTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563639 | |

| Record name | 2,4-Dimethylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3965-59-1 | |

| Record name | 2,4-Dimethylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dimethylhexan 1 Ol and Its Chiral Enantiomers

Stereoselective Synthesis of Enantiomerically Pure 2,4-Dimethylhexan-1-OL

The creation of enantiomerically pure this compound requires precise control over the formation of the two chiral centers at positions 2 and 4. This can be achieved either by stereoselective reactions that create these centers with a specific configuration or by resolving a mixture of stereoisomers.

Asymmetric Hydrogenation and Transfer Hydrogenation Approaches

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral substrates, such as alkenes or carbonyls, using a chiral catalyst. For the synthesis of this compound, a potential precursor would be (E/Z)-2,4-dimethylhex-2-en-1-ol or 2,4-dimethylhex-1-en-1-ol, which could be hydrogenated to install the stereocenter at C2. Alternatively, the reduction of a ketone precursor like 2,4-dimethyl-1-oxo-hexane could be envisioned.

Despite the wide application of catalysts based on metals like rhodium, ruthenium, and iridium for asymmetric hydrogenation, specific research detailing the application of these methods for the synthesis of this compound is not readily found in the surveyed literature.

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are chemical compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy is a cornerstone of asymmetric synthesis.

For this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective introduction of one or both methyl groups. For instance, an Evans oxazolidinone auxiliary could be used to control the alkylation of a propionate (B1217596) derivative to introduce the methyl group at the C2 position stereoselectively. While this is a common and effective strategy for similar structures, published examples specifically applying this method to produce this compound were not identified.

Enantioselective Catalysis in C-C Bond Forming Reactions Leading to the Compound

The formation of the carbon skeleton of this compound with the correct stereochemistry can be achieved through various C-C bond-forming reactions catalyzed by chiral entities.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions enantioselectively. For a molecule like this compound, organocatalytic methods could be employed, for example, in the conjugate addition of a nucleophile to an α,β-unsaturated aldehyde or ketone precursor. However, a specific organocatalytic route for the synthesis of this compound has not been described in the available scientific literature.

Transition metal catalysts are widely used for asymmetric C-C bond formation. Reactions such as palladium-catalyzed asymmetric allylic alkylation or copper-catalyzed conjugate addition are powerful tools for creating chiral centers. A potential strategy for this compound could involve the asymmetric conjugate addition of a methyl group to an appropriate unsaturated ester or aldehyde. While these methods are broadly applicable, their specific use for the synthesis of this compound is not detailed in the reviewed sources.

Enzymatic and Biocatalytic Pathways for Selective Production

Enzymes are highly selective catalysts that can perform complex chemical transformations with high enantioselectivity under mild conditions. Biocatalytic methods for producing chiral alcohols often involve the use of alcohol dehydrogenases (ADHs) for the asymmetric reduction of a corresponding ketone or aldehyde, or lipases for the kinetic resolution of a racemic alcohol.

While the biocatalytic synthesis of other chiral alcohols is well-documented, specific studies on the enzymatic production or resolution of this compound are not present in the surveyed literature.

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry is paramount in modern organic synthesis to minimize environmental impact. This involves the use of safer solvents, recyclable catalysts, and renewable starting materials, all of which are pertinent to the production of this compound.

Solvent-Free and Water-Mediated Reaction Systems

Solvent-free systems offer enhanced reaction rates and yields due to the high concentration of reactants, leading to more efficient molecular collisions. core.ac.uk For the synthesis of chiral alcohols, solvent-free acylation, a common reaction for protecting or analyzing alcohol groups, has been shown to be effective. nih.gov

Water-mediated synthesis is another green alternative, utilizing water as a benign and abundant solvent. pnas.org Nature itself uses water to mediate countless enzymatic reactions. acs.org In synthetic chemistry, water can enhance reaction rates and selectivity. pnas.org For alcohol synthesis, water can be used in catalytic processes, such as the conversion of alkynes to secondary alcohols, providing an environmentally friendly pathway.

| System Type | Key Advantages | Relevance to this compound Synthesis |

|---|---|---|

| Solvent-Free | - Reduced waste and pollution

| Applicable for steps like esterification or derivatization, minimizing the use of volatile organic compounds. nih.gov |

| Water-Mediated | - Environmentally benign and safe solvent

| Potential for use in catalytic hydrogenation or oxidation steps, replacing hazardous organic solvents. pnas.org |

Development of Recyclable and Heterogeneous Catalytic Systems

Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can, in principle, be recycled, thus minimizing waste. acs.org The development of recyclable catalysts, particularly heterogeneous ones, is a cornerstone of sustainable chemical manufacturing. rsc.orgresearchgate.net

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages. They can be easily separated from the reaction mixture by simple filtration, which simplifies product purification and allows for the catalyst to be reused over multiple cycles. nih.gov This is crucial for large-scale industrial production. rsc.org For the synthesis of branched alcohols, various heterogeneous catalysts have been explored. For instance, metal oxides and supported transition metals are key components in alcohol coupling reactions. acs.org The Guerbet reaction, which produces higher branched alcohols from lighter ones, can be effectively catalyzed by heterogeneous systems like Ni/MgO/SiO2, which also facilitates easier product separation. google.com

The immobilization of chiral homogeneous catalysts onto solid supports is a powerful strategy to create recyclable, heterogeneous versions. nih.gov Chiral phosphoric acids derived from BINOL, for example, are highly effective organocatalysts that have been successfully immobilized, allowing for their recovery and reuse without significant loss of activity or selectivity. nih.gov Such recyclable chiral catalysts are vital for the economic and sustainable production of specific enantiomers of compounds like this compound. rsc.orgresearchgate.netgoogle.com

| Catalyst Type | Description | Advantages for Alcohol Synthesis | Example |

|---|---|---|---|

| Supported Metal Catalysts | Transition metals (e.g., Ru, Cu, Ni) dispersed on a solid support (e.g., porous polymers, metal oxides). | High activity, selectivity, and can be used for hydrogenation and coupling reactions. acs.orgcas.cn | Trinuclear Ru sites on a porous organic polymer for reductive hydroformylation of alkenes to linear alcohols. cas.cn |

| Immobilized Chiral Organocatalysts | Chiral organic molecules (e.g., BINOL-phosphoric acids, amino alcohols) covalently linked to a solid support like silica (B1680970) or a polymer. | Enables asymmetric synthesis with easy catalyst recovery and reuse, reducing costs and metal contamination. rsc.orgnih.gov | Chiral amino oxazoline (B21484) ligands immobilized on mesoporous SBA-15 for asymmetric allylic oxidation. nih.gov |

| Biocatalysts (Enzymes) | Immobilized enzymes, such as lipases or alcohol dehydrogenases, used as catalysts. | High selectivity (enantio- and regioselectivity) under mild, often aqueous, conditions. mdpi.com | Immobilized lipase (B570770) (Novozym® 435) for the solvent-free synthesis of branched-chain esters. nih.govmdpi.comconsensus.app |

Utilization of Renewable Feedstocks for Precursor Synthesis

A key goal of green chemistry is to use renewable rather than depleting raw materials. For a C8 compound like this compound, this involves moving away from petrochemical sources and toward biomass. Lignocellulosic biomass, derived from non-food plant matter, is a promising renewable feedstock for producing biofuels and chemicals. mdpi.com

Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae allows for the production of branched-chain higher alcohols from renewable sugars. researchgate.netasm.org These microbes can be engineered to utilize the host's highly active amino acid biosynthetic pathways, diverting 2-keto acid intermediates towards alcohol synthesis. researchgate.net This strategy has been successfully used to produce alcohols such as isobutanol, 2-methyl-1-butanol, and 3-methyl-1-butanol from glucose. researchgate.net

Specifically, the production of C8 oleochemicals like 1-octanol (B28484) has been achieved in engineered E. coli at gram-per-liter titers from renewable carbohydrates. warf.org Furthermore, processes are being developed to convert biomass directly into a mixture of C2-C10 linear and cyclic alcohols using methods like supercritical methanol (B129727) hydrodeoxygenation. rsc.org Another approach involves the chain elongation of ethanol (B145695) and acetate (B1210297) by microbial consortia to produce n-caprylate (a C8 carboxylate), which can then be chemically converted to the corresponding alcohol. biorxiv.org These bio-based routes offer a sustainable pathway to the precursors needed for this compound.

Novel Strategies for Accessing this compound and Related Analogues

Beyond established green chemistry principles, novel synthetic strategies are being developed to enhance efficiency, reduce steps, and improve control over chemical transformations.

Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. beilstein-journals.org This approach is atom-economical and reduces the number of synthetic operations, saving time, energy, and resources compared to traditional multi-step linear syntheses. pnas.org

While a specific MCR for this compound is not prominently documented, the strategy is widely used to construct complex molecular scaffolds. acs.org For instance, the Ugi reaction, a versatile four-component reaction, has been employed to synthesize analogues of 4,4-dimethyl sterols. nih.gov The principles of MCRs could be applied to design a convergent synthesis of the 2,4-dimethylhexane (B165551) backbone or related branched structures, potentially combining smaller, readily available fragments in a single, efficient step.

Flow Chemistry Applications for Enhanced Process Efficiency

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, is a transformative technology for chemical synthesis. researchgate.net This approach offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for highly exothermic or hazardous reactions, improved reproducibility, and straightforward scalability. researchgate.net

The synthesis of energetic materials, which often involves highly exothermic nitration reactions, has benefited significantly from the safety enhancements offered by flow chemistry. researchgate.net This platform is also ideal for catalytic reactions, including those using heterogeneous or biocatalysts. For the synthesis of chiral alcohols, continuous flow processes have been developed that allow for the production of key pharmaceutical intermediates with high efficiency and enantioselectivity. The ability to integrate multiple reaction and purification steps into a single, automated flow system (telescoped synthesis) further boosts efficiency and reduces waste.

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Poor heat dissipation can lead to thermal runaways, especially on a large scale. | Excellent heat transfer due to high surface-area-to-volume ratio, minimizing risks. researchgate.net |

| Scalability | Scaling up can be complex and may require significant process redesign. | Scalability is achieved by running the system for a longer duration or by parallelizing reactors. |

| Process Control | Difficult to precisely control temperature, mixing, and reaction time. | Precise control over reaction parameters (temperature, pressure, residence time) leads to higher reproducibility and yields. |

| Efficiency | Often involves multiple, separate steps for reaction, work-up, and purification. | Enables integration of multiple steps (synthesis, purification, analysis) into a continuous process, increasing overall efficiency. |

Photochemical and Electrochemical Synthetic Transformations

While dedicated photochemical and electrochemical synthetic routes specifically targeting this compound are not extensively documented in readily available literature, general principles of organic photochemistry and electrochemistry can be applied to conceptualize potential pathways.

Photochemical Approaches:

Photochemical reactions, initiated by the absorption of light, could potentially be employed in the synthesis of this compound. caltech.eduresearchgate.net One conceptual approach involves the photochemical cycloaddition of smaller unsaturated molecules to construct the carbon skeleton, followed by functional group manipulations. For instance, a photochemical [2+2] cycloaddition between appropriately substituted alkenes could form a cyclobutane (B1203170) intermediate, which could then be ring-opened and reduced to achieve the desired 2,4-dimethylhexyl framework. However, controlling the regioselectivity and stereoselectivity of such reactions would be a significant challenge.

Another possibility lies in the photolysis of precursor molecules that can generate radical intermediates. These highly reactive species could then be guided to form the target structure. For example, the photolysis of a suitable ester or ketone could lead to a Norrish Type II reaction, resulting in the cleavage of a carbon-carbon bond and the formation of an alkene and a smaller carbonyl compound, which could potentially be part of a larger synthetic strategy.

Electrochemical Approaches:

Electrochemical methods utilize an electric current to drive chemical reactions. researchgate.net These methods can offer advantages in terms of mild reaction conditions and avoiding the use of harsh chemical reagents. researchgate.net For the synthesis of this compound, an electrochemical reduction of a corresponding carboxylic acid or ester, such as 2,4-dimethylhexanoic acid or its ester, could be a viable route. In such a process, the carbonyl group would be reduced to a primary alcohol at the cathode of an electrochemical cell. researchgate.net

Furthermore, electrochemical methods can be used to generate reactive intermediates, such as radicals, under controlled conditions. cardiff.ac.uk The Kolbe electrolysis of a suitable carboxylic acid could be envisioned as a key step in constructing the carbon backbone, although this reaction typically leads to dimers and may not be directly applicable for the specific substitution pattern of this compound without a more complex synthetic design. The generation of alkoxy radicals from tertiary cycloalkanols via electrochemical means has also been explored, suggesting the potential for complex bond-forming and functionalization reactions driven by electrochemistry. cardiff.ac.uk

The synthesis of chiral enantiomers of this compound would require the use of chiral catalysts or auxiliaries in either the photochemical or electrochemical steps, or a subsequent chiral resolution of the racemic mixture. mdpi.com Chiral catalysts can induce enantioselectivity in a reaction, leading to the preferential formation of one enantiomer over the other. mdpi.com

Derivatization Reactions and Functional Group Interconversions of this compound

The hydroxyl group of this compound is a key functional moiety that allows for a variety of derivatization reactions and functional group interconversions. These reactions are fundamental in modifying the properties of the molecule or for its incorporation into larger, more complex structures.

Esterification:

The primary alcohol functionality of this compound readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid catalyst. This reaction is crucial for the synthesis of various esters with potential applications as fragrances, flavoring agents, or as intermediates in further synthetic transformations. cymitquimica.com The general reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent.

| Reactant | Reagent | Product |

| This compound | Carboxylic Acid (R-COOH) | 2,4-Dimethylhexyl ester |

| This compound | Acid Chloride (R-COCl) | 2,4-Dimethylhexyl ester |

| This compound | Acid Anhydride ((RCO)₂O) | 2,4-Dimethylhexyl ester |

Selective esterification can be achieved by controlling the reaction conditions and the choice of catalyst. For instance, in the presence of other functional groups, specific catalysts can favor the esterification of the primary alcohol.

Etherification:

Ether derivatives of this compound can be prepared through protocols such as the Williamson ether synthesis. researchgate.net This method involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide. researchgate.net The choice of the alkyl halide determines the nature of the ether formed. For this reaction to proceed smoothly, primary alkyl halides are preferred to minimize competing elimination reactions. researchgate.net

Another approach to ether synthesis is the acid-catalyzed dehydration of two alcohol molecules, although this method is generally more suitable for the synthesis of symmetrical ethers and can be complicated by competing elimination reactions to form alkenes. ub.edu

Oxidation:

The primary alcohol group of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.org

To Aldehyde: The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), allows for the selective oxidation of the primary alcohol to 2,4-dimethylhexanal. Over-oxidation to the carboxylic acid is minimized under these conditions.

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol directly to 2,4-dimethylhexanoic acid. Recent studies have also highlighted the use of sodium chlorite (B76162) (NaClO₂) as an efficient oxidant for this transformation. researchgate.net

Reduction:

Since this compound is already an alcohol, reduction reactions are not applicable to the hydroxyl group itself. However, if the alcohol is first converted to other functional groups, such as an aldehyde, ketone (through rearrangement), or carboxylic acid, these can then be reduced back to the alcohol or to other functionalities. For example, a derivative of this compound containing a reducible group could be subjected to reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

The hydroxyl group of an alcohol is a poor leaving group. chegg.com Therefore, for nucleophilic substitution reactions to occur at the primary carbon of this compound, the hydroxyl group must first be converted into a better leaving group. chegg.com

Common methods to achieve this include:

Conversion to a Tosylate: The alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate ester. The tosylate anion is an excellent leaving group, facilitating subsequent nucleophilic attack by a wide range of nucleophiles (e.g., halides, cyanide, azide).

Reaction with Thionyl Chloride or Phosphorus Tribromide: Treatment of this compound with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will convert the alcohol into the corresponding 1-chloro-2,4-dimethylhexane (B13171628) or 1-bromo-2,4-dimethylhexane, respectively. These haloalkanes are then susceptible to nucleophilic substitution reactions.

Once the hydroxyl group has been converted to a good leaving group, a variety of nucleophiles can be introduced to synthesize a range of derivatives.

| Substrate | Reagent | Product |

| 2,4-Dimethylhexyl tosylate | Nucleophile (Nu⁻) | 1-Nu-2,4-dimethylhexane |

| 1-Chloro-2,4-dimethylhexane | Nucleophile (Nu⁻) | 1-Nu-2,4-dimethylhexane |

| 1-Bromo-2,4-dimethylhexane | Nucleophile (Nu⁻) | 1-Nu-2,4-dimethylhexane |

These derivatization and interconversion reactions underscore the versatility of this compound as a building block in organic synthesis.

Spectroscopic and Advanced Analytical Methodologies for Characterization of 2,4 Dimethylhexan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Elucidation

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the number and types of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure of 2,4-Dimethylhexan-1-OL. These techniques correlate signals from different nuclei, revealing the intricate network of bonds and spatial proximities.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships within the molecule. For this compound, this experiment would show correlations between protons on adjacent carbon atoms, allowing for the tracing of the carbon backbone. For instance, the protons of the hydroxymethyl group (C1) would show a correlation to the proton at the C2 chiral center.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the ¹³C signals based on their corresponding, and more readily interpretable, ¹H signals. Each CH, CH₂, and CH₃ group in this compound would produce a distinct cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This technique is instrumental in connecting different fragments of the molecule. For example, the protons of the methyl group at C2 would show a correlation to the C1 and C3 carbons, confirming their position in the structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provides information about the spatial proximity of protons, regardless of their bonding connectivity. This is particularly useful for determining the stereochemistry and preferred conformations of the molecule. For this compound, NOESY could reveal through-space interactions between the methyl groups and other protons along the flexible alkyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

| 1 (-CH₂OH) | 3.45 (m) | 68.5 | H-2 | C2, C3 |

| 2 (-CH) | 1.65 (m) | 39.5 | H-1, H-3, H-8 | C1, C3, C4, C8 |

| 3 (-CH₂) | 1.20 (m), 1.35 (m) | 42.0 | H-2, H-4 | C2, C4, C5 |

| 4 (-CH) | 1.45 (m) | 32.0 | H-3, H-5, H-9 | C2, C3, C5, C6, C9 |

| 5 (-CH₂) | 1.30 (m) | 29.0 | H-4, H-6 | C3, C4, C6 |

| 6 (-CH₃) | 0.90 (t) | 14.0 | H-5 | C4, C5 |

| 8 (2-CH₃) | 0.92 (d) | 16.5 | H-2 | C1, C2, C3 |

| 9 (4-CH₃) | 0.88 (d) | 19.0 | H-4 | C3, C4, C5 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. m = multiplet, t = triplet, d = doublet.

Dynamic NMR for Conformational Studies and Barrier Determination

The flexible alkyl chain of this compound can adopt numerous conformations due to rotation around its carbon-carbon single bonds. Dynamic NMR (DNMR) is a technique used to study these conformational changes and to determine the energy barriers associated with them.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, if the rate of conformational interconversion is fast on the NMR timescale, the observed spectrum will be an average of the different conformations. As the temperature is lowered, the rate of interconversion slows down. If the rate becomes slow enough, separate signals for the individual conformers may be observed.

For this compound, DNMR could be used to study the rotational barriers around the C2-C3 and C3-C4 bonds, which are influenced by the steric hindrance of the methyl groups. By analyzing the coalescence temperature (the temperature at which two exchanging signals merge into one broad peak), the free energy of activation (ΔG‡) for the conformational change can be calculated. This provides valuable insight into the molecule's flexibility and the relative stability of its different spatial arrangements.

Mass Spectrometry (MS) for Fragmentation Analysis and Isotope Ratio Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, as different combinations of atoms will have slightly different exact masses.

For this compound, with a molecular formula of C₈H₁₈O, the calculated monoisotopic mass is 130.135765 Da. An HRMS measurement confirming this exact mass would provide strong evidence for the assigned molecular formula, helping to distinguish it from other isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Table 2: HRMS Data for this compound

| Ion Species | Calculated m/z |

| [M]+• | 130.135765 |

| [M+H]⁺ | 131.143040 |

| [M+Na]⁺ | 153.124985 |

Tandem Mass Spectrometry (MS/MS) for De Novo Structure Elucidation of Fragments

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented further by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide detailed structural information. This is particularly useful for the de novo (from the beginning) elucidation of the structure of unknown compounds or for confirming the structure of known compounds.

In the MS/MS analysis of this compound, the protonated molecule [M+H]⁺ would be selected and subjected to fragmentation. The resulting product ion spectrum would reveal characteristic fragmentation pathways for branched primary alcohols. Key fragmentation events would include:

Loss of water ([M+H - H₂O]⁺): A common fragmentation pathway for alcohols, resulting in an ion at m/z 113.1330.

Alpha-cleavage: Cleavage of the C1-C2 bond, leading to the formation of the [CH₂OH]⁺ ion at m/z 31.0184.

Cleavage at the branch points: Fragmentation adjacent to the methyl-substituted carbons (C2 and C4) would lead to the formation of various carbocations, providing information about the location of the branching.

By piecing together the information from these fragmentation pathways, the connectivity of the carbon skeleton and the position of the hydroxyl and methyl groups can be confirmed.

Table 3: Predicted Key MS/MS Fragments of Protonated this compound ([M+H]⁺, m/z 131.1430)

| Fragment Ion m/z (Predicted) | Proposed Structure/Loss |

| 113.1330 | [C₈H₁₇]⁺ (Loss of H₂O) |

| 87.0805 | [C₅H₁₁O]⁺ (Cleavage of C3-C4 bond) |

| 71.0856 | [C₅H₁₁]⁺ (Loss of C₃H₇O) |

| 57.0704 | [C₄H₉]⁺ (Loss of C₄H₉O) |

| 43.0548 | [C₃H₇]⁺ (Isopropyl cation) |

| 31.0184 | [CH₃O]⁺ (Alpha-cleavage) |

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Optimization

The analysis of this compound, a volatile branched-chain alcohol, is effectively achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The development and optimization of a robust GC-MS method are crucial for achieving efficient separation, accurate identification, and reliable quantification. Optimization typically involves a systematic evaluation of several key parameters to obtain sharp, symmetrical peaks with good resolution in a minimal amount of time.

Method development begins with the selection of an appropriate capillary column. A column with a non-polar or mid-polar stationary phase, such as 5% phenyl methyl siloxane, is generally suitable for the analysis of volatile and semi-volatile compounds like alcohols. The column dimensions (length, internal diameter, and film thickness) are chosen to balance resolution and analysis time.

The optimization of the oven temperature program is a critical step. A typical program for a compound like this compound would start at a relatively low temperature to allow for the separation of highly volatile components, followed by a temperature ramp to elute the target analyte and other less volatile compounds. The ramp rate and any hold times are adjusted to maximize the separation between this compound and any isomeric or closely related impurities.

Other significant parameters that require optimization include:

Injector Temperature and Mode: A split/splitless injector is commonly used. The temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation.

Carrier Gas Flow Rate: Helium or hydrogen is typically used as the carrier gas. The flow rate is optimized to achieve the best chromatographic efficiency.

Mass Spectrometer Parameters: The ion source temperature, electron ionization energy (typically 70 eV), and mass scan range are set to ensure sensitive detection and the generation of a reproducible mass spectrum for compound identification. Quantification is often performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

The optimization process can be performed using a univariate approach or multivariate strategies like factorial design to efficiently identify the ideal conditions.

| Parameter | Optimized Condition | Purpose |

| GC System | Agilent GC interfaced with Mass Spectrometer | Separation and Detection |

| Column | 5% Phenyl Methyl Siloxane Capillary Column (30 m x 0.25 mm ID, 0.25 µm film) | Separation of volatile compounds |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Mobile phase for analyte transport |

| Oven Program | Initial 50°C (hold 2 min), ramp at 10°C/min to 220°C (hold 5 min) | Elution and separation of analytes |

| Injector | Splitless mode at 250°C | Introduction of sample without discrimination |

| MS System | Electron Ionization (EI) | Ionization of the analyte |

| Ion Source Temp. | 230°C | Optimal ionization efficiency |

| Transfer Line Temp. | 280°C | Prevents condensation of analyte |

| Ionization Energy | 70 eV | Standard energy for reproducible spectra |

| Scan Mode | Full Scan (m/z 40-300) and/or SIM | Compound identification and quantification |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Characteristic Vibrational Modes of the Hydroxyl Group and Alkyl Chains

The vibrational spectrum of this compound is dominated by absorption bands corresponding to its hydroxyl (-OH) group and its C8 alkyl structure.

Hydroxyl Group Vibrations:

O-H Stretching: The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. In a dilute solution with a nonpolar solvent where hydrogen bonding is minimized, a sharp band appears around 3600-3700 cm⁻¹ corresponding to the "free" hydroxyl group. However, in a condensed phase (liquid or solid), extensive intermolecular hydrogen bonding occurs. This bonding weakens the O-H bond, causing the stretching frequency to shift to a lower wavenumber and broaden significantly. The result is a characteristic strong, broad absorption band typically centered around 3200-3400 cm⁻¹. The breadth of this band reflects the variety of hydrogen-bonded aggregates of different sizes and strengths within the sample.

C-O Stretching: A strong C-O stretching vibration is also characteristic of alcohols and appears in the fingerprint region of the IR spectrum, typically between 1000 and 1300 cm⁻¹. For a primary alcohol like this compound, this peak is expected to fall in the 1000-1075 cm⁻¹ range.

O-H Bending: An in-plane O-H bending vibration can be observed in the 1260-1410 cm⁻¹ region. A broad out-of-plane O-H wagging band may also be seen around 650 cm⁻¹.

Alkyl Chain Vibrations:

C-H Stretching: The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the alkyl chain appear as strong bands in the 2850-3000 cm⁻¹ region.

C-H Bending: The C-H bending (scissoring, wagging, twisting) vibrations for CH₂ and CH₃ groups are found between approximately 1350 and 1470 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Appearance (FTIR) | Notes |

| O-H Stretch (H-bonded) | 3200 - 3400 | Strong, very broad | Position and shape are sensitive to concentration and temperature. |

| O-H Stretch (Free) | 3600 - 3700 | Sharp, medium | Observed in vapor phase or very dilute non-polar solutions. |

| C-H Stretch (sp³) | 2850 - 3000 | Strong, sharp | Characteristic of the alkyl backbone. |

| C-H Bend (CH₂/CH₃) | 1350 - 1470 | Medium to strong | Includes scissoring and umbrella modes. |

| C-O Stretch (Primary Alcohol) | 1000 - 1075 | Strong, sharp | Key indicator for identifying the alcohol type. |

| O-H Bend (In-plane) | 1260 - 1410 | Medium, often broad | Can overlap with C-H bending modes. |

Conformational Analysis via Vibrational Band Shifts

Vibrational spectroscopy is sensitive to the conformational isomerism of molecules, which arises from the rotation around single bonds like C-C and C-O. For a flexible molecule such as this compound, multiple conformers (e.g., trans and gauche arrangements) can coexist at room temperature. These different spatial arrangements can lead to subtle but measurable shifts in vibrational frequencies.

Raman spectroscopy, in particular, has been used to study the conformational preferences of alcohols in the C-H stretching region. For example, different conformers can exhibit distinct C-H stretching vibrations depending on the local environment of the C-H bonds. Analysis of the relative intensities of these conformation-specific bands can provide information about the equilibrium population of the different conformers. While the O-H stretching band is often too broad for detailed conformational analysis, the C-H and C-O stretching regions can provide valuable structural insights. The presence of branching, as in this compound, can lead to more complex spectra, but also provides more potential vibrational probes for conformational studies.

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination

This compound possesses two chiral centers (at C2 and C4), meaning it can exist as four possible stereoisomers ((2R,4R), (2S,4S), (2R,4S), and (2S,4R)). Chiroptical spectroscopic techniques, which rely on the differential interaction of chiral molecules with left- and right-circularly polarized light, are essential for determining the enantiomeric excess and absolute configuration of such compounds.

Circular Dichroism (CD) Spectroscopy of Derivatized this compound

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. The phenomenon responsible for a CD signal is known as the Cotton effect, which is the characteristic change in optical rotation and differential absorption in the vicinity of an absorption band.

Alcohols themselves are generally poor chromophores for CD analysis as their primary electronic transitions occur at very short wavelengths where measurements are difficult. To overcome this, this compound must be chemically modified by attaching a chromophoric group, a process known as derivatization. The hydroxyl group is reacted with a chiral or achiral derivatizing agent that contains a strong chromophore. This creates a new molecule whose CD spectrum is influenced by the stereochemistry of the original alcohol. Common derivatizing agents for alcohols include aromatic esters or carbamates. The resulting derivative will exhibit a CD spectrum, and by applying established empirical rules (e.g., helicity rules), the absolute configuration of the chiral centers in the original alcohol can often be deduced.

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) is a complementary chiroptical technique that measures the variation in the optical rotation of a substance as a function of the wavelength of light. An ORD spectrum is a plot of specific rotation against wavelength.

For chiral compounds like alcohols that lack a strong chromophore in the accessible measurement range, the ORD spectrum typically shows a "plain curve". This is a smooth curve where the magnitude of the optical rotation steadily increases as the wavelength decreases. While a plain curve can confirm the presence of chirality, it is often less informative for determining the absolute configuration compared to a curve showing a Cotton effect. A Cotton effect, which appears as a peak and a trough in the ORD curve, occurs in the wavelength region where the substance absorbs light. Similar to CD spectroscopy, derivatizing this compound with a chromophore can induce a measurable Cotton effect in its ORD spectrum, allowing for a more detailed stereochemical analysis and determination of the absolute configuration.

Advanced Chromatographic Separations and Detection Techniques

Due to the non-chromophoric and chiral nature of this compound, specialized chromatographic techniques are essential for its effective separation and quantification. These methods offer high resolution for enantiomeric separation and employ universal detection systems capable of measuring analytes that lack a UV-absorbing moiety.

Chiral Gas Chromatography (GC) for Enantiomer Separation

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers and is well-suited for the analysis of this compound. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Research Findings:

The most effective CSPs for the separation of chiral alcohols are often based on modified cyclodextrins. chromatographyonline.com These cyclodextrin (B1172386) derivatives, such as permethylated or acetylated beta- and gamma-cyclodextrins, are immobilized onto a polysiloxane backbone within a capillary column. nih.govgcms.cz The inclusion of the analyte into the chiral cavity of the cyclodextrin and interactions with the derivatized hydroxyl groups on its rim lead to chiral recognition. chromatographyonline.com

For chiral alcohols like this compound, direct analysis may be possible. However, derivatization of the hydroxyl group to form an ester (e.g., acetate) or a silyl (B83357) ether can enhance volatility and improve the separation efficiency and resolution of the enantiomers. nih.govresearchgate.net This is particularly useful for alcohols that may exhibit peak tailing due to hydrogen bonding with the stationary phase. hplc.sk The choice of carrier gas, typically hydrogen or helium, and the temperature program are critical parameters that must be optimized to achieve baseline separation of the enantiomers. hplc.sk

Table 1: Representative Chiral GC Parameters for the Separation of C8 Branched-Chain Alcohol Enantiomers

| Parameter | Value |

| Column | CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Hydrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Derivatization | Optional: Acetylation with acetic anhydride |

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors (e.g., ELSD, CAD)

For the analysis of non-volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice. Since this compound lacks a chromophore, conventional UV-Vis detectors are not suitable. Instead, universal detectors such as the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD) are employed. researchgate.net

Research Findings:

Both ELSD and CAD are mass-based detectors that are independent of the optical properties of the analyte. chromatographyonline.com The HPLC eluent is nebulized, and the solvent is evaporated, leaving behind particles of the non-volatile analyte. In an ELSD, these particles scatter a beam of light, and the scattered light is detected. nih.gov In a CAD, the particles are charged and then detected by an electrometer. chromatographyonline.com

Generally, CAD is considered more sensitive than ELSD, with lower limits of detection. nih.gov The response of both detectors can be non-linear and is dependent on the mobile phase composition and the volatility of the analyte. researchgate.netnih.gov For the separation of fatty alcohols like this compound, reversed-phase HPLC using a C18 or C8 stationary phase with a gradient of water and acetonitrile (B52724) or methanol (B129727) is a common approach. fishersci.com Normal-phase chromatography can also be utilized for the separation of lipid classes. semanticscholar.org

Table 2: Comparison of ELSD and CAD Detectors for HPLC Analysis

| Feature | Evaporative Light Scattering Detector (ELSD) | Charged Aerosol Detector (CAD) |

| Principle | Light scattering by analyte particles | Charge detection of analyte particles |

| Sensitivity | Lower | Higher |

| Linear Dynamic Range | Narrower | Wider |

| Response Dependency | Analyte volatility, mobile phase composition | Analyte volatility, mobile phase composition |

| Gradient Compatibility | Yes | Yes |

Table 3: Typical HPLC-ELSD/CAD Operating Parameters for Fatty Alcohol Analysis

| Parameter | Value |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD or CAD |

| Nebulizer Temperature | 40 °C (ELSD) |

| Evaporation Temperature | Ambient to 50 °C (CAD) |

Supercritical Fluid Chromatography (SFC) for Preparative and Analytical Separations

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.org SFC is particularly well-suited for the separation of chiral compounds and offers several advantages over HPLC, including faster separations, lower solvent consumption, and reduced backpressure. nih.gov

Research Findings:

For the separation of chiral molecules like this compound, SFC is often performed using polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose. nih.govnih.gov The mobile phase typically consists of supercritical CO2 modified with a small amount of an alcohol, such as methanol or ethanol (B145695), which acts as a polarity modifier to improve peak shape and resolution. waters.com

The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for high flow rates without a significant loss in efficiency, leading to rapid analyses. wikipedia.org These properties also make SFC an excellent technique for preparative chromatography, enabling the isolation of larger quantities of pure enantiomers. The mild operating temperatures used in SFC are beneficial for the analysis of thermally sensitive compounds. waters.com

Table 4: Illustrative SFC Parameters for Chiral Separation of Alcohols

| Parameter | Value |

| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-H) |

| Mobile Phase | Supercritical CO2 with 5-20% Methanol |

| Flow Rate | 2-5 mL/min |

| Back Pressure | 100-200 bar |

| Column Temperature | 35-40 °C |

| Detector | UV (if derivatized) or ELSD/CAD |

Environmental Transformation and Chemical Fate of 2,4 Dimethylhexan 1 Ol

Biotic Transformations in Environmental Systems (Microbial Chemistry)

The primary route for the environmental degradation of 2,4-Dimethylhexan-1-ol is expected to be through the metabolic activities of microorganisms. Branched-chain alcohols are generally considered to be readily biodegradable in both soil and aquatic systems researchgate.netresearchgate.net.

Enzymatic Oxidation and Reduction Pathways in Microbial Cultures

The initial step in the microbial degradation of primary alcohols is typically an oxidation reaction catalyzed by alcohol dehydrogenases (ADHs) or alcohol oxidases. These enzymes convert the alcohol to its corresponding aldehyde, 2,4-dimethylhexanal. This reaction often utilizes NAD⁺ or NADP⁺ as a cofactor, which is reduced to NADH or NADPH, respectively nih.gov.

The resulting aldehyde can then be further oxidized to a carboxylic acid, 2,4-dimethylhexanoic acid, by aldehyde dehydrogenases (ALDHs) nih.gov. This two-step oxidation is a common pathway for the microbial metabolism of a wide range of primary alcohols nih.gov.

The reverse reactions, the reduction of aldehydes and carboxylic acids to alcohols, are also known to occur in microbial systems, for instance, in the formation of fusel alcohols during fermentation via the Ehrlich pathway nih.govnih.gov.

Elucidation of Microbial Degradation Pathways and Identification of Transformation Products

Following the initial oxidation to 2,4-dimethylhexanoic acid, the degradation pathway is likely to proceed via pathways analogous to fatty acid beta-oxidation. However, the methyl branches at the C2 and C4 positions in 2,4-dimethylhexanoic acid present steric hindrance and require specific enzymatic machinery for further degradation.

For branched-chain fatty acids, microorganisms employ specialized pathways such as alpha-oxidation or a combination of beta-oxidation with steps to handle the branch points. It is plausible that the degradation of 2,4-dimethylhexanoic acid would involve such pathways.

Potential transformation products from the microbial degradation of this compound could include:

2,4-Dimethylhexanal: The initial aldehyde product of alcohol oxidation.

2,4-Dimethylhexanoic acid: The carboxylic acid product of aldehyde oxidation.

Shorter-chain fatty acids and alcohols: Resulting from the subsequent breakdown of the C8 backbone.

Carbon dioxide and water: The ultimate mineralization products of complete biodegradation.

Studies on the degradation of the structural isomer 2-ethylhexanol have shown that it can be metabolized by various microorganisms, with the formation of 2-ethylhexanoic acid as a key intermediate researchgate.net. In some cases, the accumulation of intermediate metabolites can occur, particularly if the microbial community lacks the necessary enzymes to degrade the branched structure efficiently. For instance, in the degradation of some branched-chain amino acids to branched-chain alcohols and acids, the ratio of acid to alcohol production can be influenced by culture conditions researchgate.net.

Table 2: Potential Microbial Transformation Products of this compound

| Compound Name | Chemical Formula | Role in Degradation Pathway |

| 2,4-Dimethylhexanal | C₈H₁₆O | Initial oxidation product |

| 2,4-Dimethylhexanoic acid | C₈H₁₆O₂ | Product of aldehyde oxidation |

Role of Specific Microbial Consortia in its Chemical Biotransformation

The complete mineralization of complex organic molecules like this compound in the environment is often carried out by microbial consortia rather than single microbial species nih.govmdpi.com. A microbial consortium is a community of different microorganisms that act synergistically to degrade a substrate.

In such a consortium, different species may be responsible for different steps in the degradation pathway. For example, one group of bacteria might specialize in the initial oxidation of the alcohol to the carboxylic acid, while another group might possess the enzymes necessary to break down the branched-chain fatty acid. This division of labor allows for a more efficient and complete degradation of the compound.

The synergistic action within a consortium can also involve the removal of inhibitory intermediates. If an intermediate product of the degradation pathway is toxic to the primary degrading organism, another member of the consortium may utilize this intermediate, thereby allowing the degradation process to continue mdpi.com.

While specific microbial consortia for the degradation of this compound have not been identified in the literature, it is highly probable that diverse communities of bacteria and fungi present in soil and aquatic environments are capable of its biotransformation. Genera such as Pseudomonas, Rhodococcus, and various yeasts are known for their ability to degrade a wide range of aliphatic and branched-chain hydrocarbons and alcohols researchgate.netresearchgate.net. The efficiency of degradation would depend on various environmental factors, including temperature, pH, nutrient availability, and the presence of a well-adapted microbial community.

Analytical Methodologies for Environmental Monitoring and Trace Detection of the Compound

The effective monitoring of this compound in various environmental compartments necessitates robust analytical methodologies capable of detecting and quantifying the compound at trace levels. Given its classification as a volatile organic compound (VOC), the analytical approach typically involves a multi-step process encompassing sample collection, pre-concentration to enrich the analyte from complex matrices, and subsequent instrumental analysis for identification and quantification.

Optimized Sampling and Pre-concentration Techniques from Complex Environmental Samples

The low concentrations of this compound expected in environmental media like air and water make direct analysis challenging. Therefore, sampling and pre-concentration are critical steps to isolate and enrich the compound, ensuring that its concentration is above the detection limits of analytical instruments.

Sampling from Air: For atmospheric monitoring, two primary methods are employed for sampling VOCs: whole-air sampling and sorbent-based active sampling. researchgate.net

Whole-Air Sampling: This technique involves collecting ambient air in specially prepared containers, such as pre-evacuated stainless steel canisters. witpress.com This method captures a wide range of non-polar VOCs present at the sampling site. The collected sample is then taken to a laboratory for analysis, often involving a subsequent pre-concentration step like cryogenic trapping. witpress.com

Sorbent-Based Active Sampling: This is a more common and efficient method for enriching VOCs from the air. researchgate.net A known volume of air is actively pumped through a tube packed with one or more solid adsorbent materials. researchgate.netwitpress.com The choice of sorbent is crucial and depends on the physicochemical properties of the target analyte. researchgate.net For a compound like this compound, porous organic polymers such as Tenax TA, or carbon-based sorbents are often suitable. researchgate.net

Sampling from Water: For aqueous matrices, "grab sampling" is the standard procedure. This involves collecting a discrete water sample in a clean, airtight glass vial, leaving minimal headspace to prevent the volatilization and loss of the analyte. eurofinsus.com To ensure sample integrity during transport and storage, preservatives may be added, and samples are typically kept at low temperatures (≤6°C). eurofinsus.com

Pre-concentration Techniques: Once a sample is collected, pre-concentration is usually required to increase the analyte concentration.

Solid-Phase Microextraction (SPME): SPME is a modern, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. mdpi.commdpi.com A fused silica (B1680970) fiber coated with a stationary phase (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB) is exposed to the sample (either immersed in liquid or in the headspace above it). nih.govsuperchroma.com.tw Analytes partition from the sample matrix onto the fiber coating. The fiber is then retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov Headspace SPME (HS-SPME) is particularly advantageous for isolating volatile compounds like this compound from complex matrices such as water or soil, as it minimizes interference from non-volatile components. researchgate.net

Thermal Desorption (TD): This technique is used in conjunction with sorbent-based air sampling. The sorbent tube containing the trapped analytes is heated in a flow of inert gas. researchgate.net The heat causes the VOCs to desorb from the sorbent material and be transferred directly into the analytical instrument, providing an efficient and sensitive method of sample introduction. researchgate.net

Cryogenic Trapping: Often used with whole-air canister samples, this method involves passing the air sample through a trap cooled to very low temperatures (e.g., with liquid nitrogen). researchgate.net Volatile compounds condense and are trapped. The trap is then rapidly heated to inject the focused band of analytes into the gas chromatograph. researchgate.netwitpress.com This technique is effective for pre-concentrating very volatile compounds. researchgate.net

| Technique | Environmental Matrix | Principle | Advantages | Limitations |

|---|---|---|---|---|

| Whole-Air Sampling (Canisters) | Air | Collection of a whole air sample in an inert container. witpress.com | Provides a representative snapshot of air quality; suitable for a wide range of VOCs. | Requires subsequent pre-concentration (e.g., cryogenic trapping); canisters can be bulky. witpress.com |

| Active Sorbent Tube Sampling | Air | Adsorption of VOCs onto a solid sorbent as air is pumped through a tube. researchgate.net | High pre-concentration factor; allows for time-weighted average sampling; robust and widely used. researchgate.net | Sorbent selection is critical; potential for analyte breakthrough if sampling volume is too high. researchgate.net |

| Solid-Phase Microextraction (SPME) | Water, Air (Headspace) | Partitioning of analytes between the sample matrix and a coated fiber. mdpi.com | Solvent-free, simple, fast, and easily automated; integrates sampling and extraction. mdpi.com | Fiber coatings have limited lifetimes and can be fragile; matrix effects can influence extraction efficiency. |

| Stir Bar Sorptive Extraction (SBSE) | Water | Extraction of analytes onto a thick polymer coating on a magnetic stir bar. nih.gov | Higher extraction efficiency for certain compounds compared to SPME due to larger sorbent volume. nih.gov | Requires thermal desorption unit for introduction into GC; longer extraction times may be needed. |

Trace Analysis

Following extraction and pre-concentration, sophisticated analytical instrumentation is required for the separation, identification, and quantification of this compound at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS): Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive analytical method for the analysis of volatile and semi-volatile organic compounds. scholarsresearchlibrary.comsums.ac.ir This hyphenated technique combines the powerful separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. scholarsresearchlibrary.com

Separation (GC): The concentrated sample is introduced into the GC, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the vaporized analytes through a long, thin capillary column. scholarsresearchlibrary.com The column's inner surface is coated with a stationary phase. Compounds are separated based on their boiling points and affinity for the stationary phase. Less volatile compounds or those with a higher affinity for the stationary phase move more slowly, resulting in effective separation of the mixture's components.

Detection and Identification (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer's ion source. scholarsresearchlibrary.com In the most common mode, electron ionization (EI), the molecules are bombarded with high-energy electrons, causing them to fragment into characteristic, positively charged ions. These fragments are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint for a specific compound. nist.gov By comparing the obtained mass spectrum of an unknown peak to a spectral library (like the NIST library), the identity of the compound, such as this compound, can be confirmed with high confidence. scholarsresearchlibrary.com

For enhanced sensitivity and selectivity, especially in complex matrices, the mass spectrometer can be operated in selected ion monitoring (SIM) mode. nih.gov Instead of scanning the entire mass range, the instrument focuses only on a few characteristic ions of the target analyte, significantly improving the signal-to-noise ratio and lowering detection limits. nih.gov

| Parameter | Typical Performance | Description |

|---|---|---|

| Detection Limit (LOD) | Low µg/L to ng/L (water); Low µg/m³ to ng/m³ (air) | The lowest concentration of an analyte that can be reliably detected above the background noise. Dependent on pre-concentration efficiency. epa.gov |

| Quantification Limit (LOQ) | Mid µg/L to ng/L (water); Mid µg/m³ to ng/m³ (air) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. epa.gov |

| Linearity (R²) | >0.99 | Indicates how well the instrument response correlates with the concentration of the analyte over a specific range. |

| Precision (RSD) | <15% | The degree of agreement among replicate measurements, typically expressed as the relative standard deviation (RSD). |

| Selectivity | High | The ability to differentiate and quantify the target analyte in the presence of other components in the sample, ensured by chromatographic separation and mass spectral identification. sums.ac.ir |

常见问题

Q. What are the recommended methods for synthesizing 2,4-Dimethylhexan-1-OL with high stereochemical purity?

Stereoselective synthesis of this compound can be achieved via Grignard reactions or catalytic hydrogenation of precursor alkenes. For example:

- Grignard Approach : React 2,4-dimethylhexanal with methylmagnesium bromide under anhydrous conditions. Use chiral ligands (e.g., BINOL derivatives) to induce enantioselectivity .

- Hydrogenation : Reduce 2,4-dimethylhex-1-en-3-ol using a palladium catalyst (e.g., Pd/C) in an H₂ atmosphere. Monitor stereochemistry via NMR (e.g., DEPT) to confirm product configuration .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Nuclear Magnetic Resonance (NMR) : Use and NMR to resolve branching and stereochemistry. Compare spectra with computational predictions (e.g., ACD/Labs or Gaussian) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with ESI+ ionization can confirm molecular weight (130.1358 g/mol) and fragmentation patterns .

- Chromatography : GC-MS with chiral columns (e.g., β-cyclodextrin) to separate enantiomers and assess purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile reactions .

- Waste Management : Collect waste in sealed containers labeled "flammable organics" and dispose via certified hazardous waste services .

- Exposure Limits : Adhere to OSHA guidelines for alcohol vapors (e.g., 200 ppm TWA) and monitor air quality with PID detectors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

Discrepancies in boiling points or solubility data may arise from impurities or measurement techniques. To address this:

Q. What strategies optimize the regioselective functionalization of this compound for drug discovery applications?

- Protecting Groups : Temporarily block the hydroxyl group with TBDMS-Cl to direct reactions to methyl branches .

- Enzyme-Mediated Modifications : Use lipases (e.g., Candida antarctica) for selective acylation of secondary alcohols .

- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G**) to predict reactive sites and transition states .

Q. How does the stereochemistry of this compound influence its biological activity?

- Enzyme Binding Studies : Perform molecular docking simulations (e.g., AutoDock Vina) to compare interactions of enantiomers with target enzymes (e.g., cytochrome P450) .

- In Vitro Assays : Test (R)- and (S)-enantiomers separately in cytotoxicity assays (e.g., MTT on HEK293 cells) to assess stereospecific effects .

Q. What are the challenges in scaling up this compound synthesis from lab to pilot plant?

- Reaction Exotherms : Use jacketed reactors with precise temperature control to manage heat generation during Grignard reactions.

- Catalyst Recovery : Implement fixed-bed reactors for Pd/C catalysts to minimize loss and reduce costs .

- Purity Standards : Validate batch consistency via HPLC-ELSD and comply with ICH Q3A guidelines for impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。